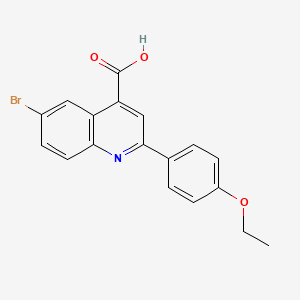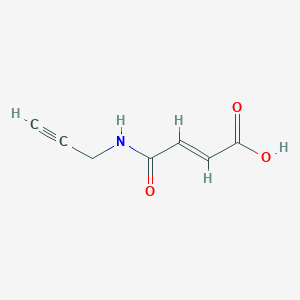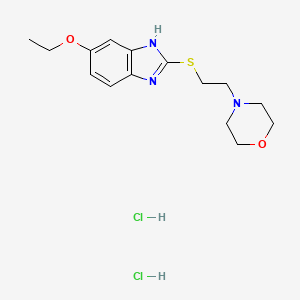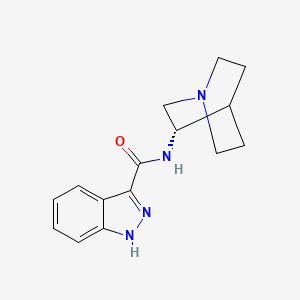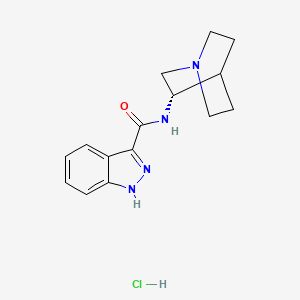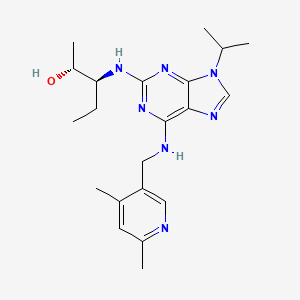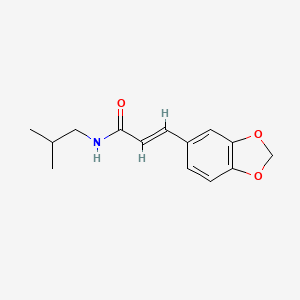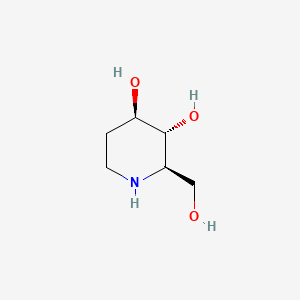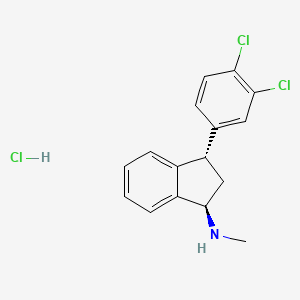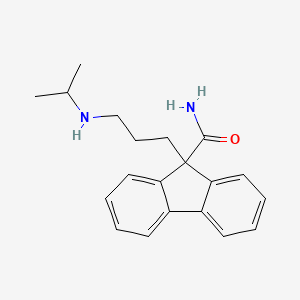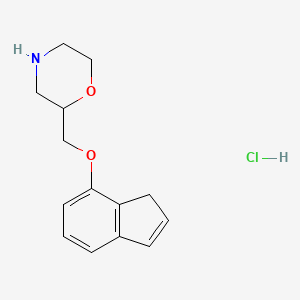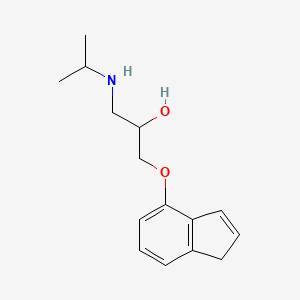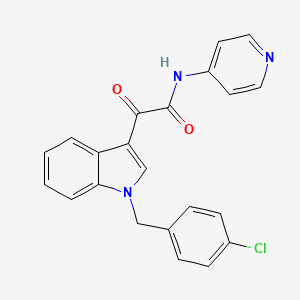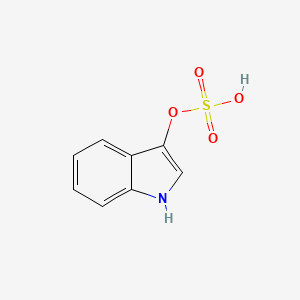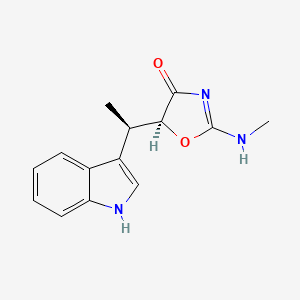
Indolmycin
Descripción general
Descripción
Indolmycin is an antibiotic derived from Streptomyces griseus ATCC 12648 . It has shown activity against Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus . It functions by competitively inhibiting the prokaryotic tryptophanyl-tRNA synthetase .
Synthesis Analysis
The indolmycin biosynthetic genes in E. coli have been used to create indolmycenic acid, a chiral intermediate in indolmycin biosynthesis . This can then be converted to indolmycin through a three-step synthesis . To expand indolmycin structural diversity, a promiscuous tryptophanyl-tRNA synthetase gene (trpS) has been introduced into the E. coli production system . Feeding halogenated indoles generates the corresponding indolmycenic acids, ultimately allowing access to indolmycin derivatives through synthesis .
Molecular Structure Analysis
The molecular formula of Indolmycin is C14H15N3O2 . The formal name is 5S-[(1R)-1-(1H-indol-3-yl)ethyl]-2-(methylamino)-4(5H)-oxazolone . The molecular weight is 257.3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Indolmycin include the regioselective coupling of indolyl magnesium halide with a trans-epoxy ester, diastereoselective oxazolone ring formation with guanidine, and amine exchange reaction with methylamine .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Application 1: Antibiotic Production
- Specific Scientific Field : Biochemistry and Microbiology
- Summary of the Application : Indolmycin is an antibiotic produced by Streptomyces griseus ATCC 12648. It has been found to be active against Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus (MRSA) .
- Methods of Application or Experimental Procedures : The indolmycin biosynthetic genes in E. coli are used to make indolmycenic acid, a chiral intermediate in indolmycin biosynthesis. This can then be converted to indolmycin through a three-step synthesis. To expand indolmycin structural diversity, a promiscuous tryptophanyl-tRNA synthetase gene (trpS) is introduced into the E. coli production system and fed halogenated indoles to generate the corresponding indolmycenic acids .
- Results or Outcomes : Bioactivity testing against MRSA showed modest antibiotic activity for 5-, 6-, and 7-fluoro-indolmycin .
Application 2: Tryptophanyl-tRNA Synthetase Inhibitor
- Specific Scientific Field : Biochemistry and Pharmacology
- Summary of the Application : Indolmycin has been reported to competitively inhibit bacterial Tryptophanyl-tRNA synthetases (TrpRS) at nanomolar levels, including inhibition of Staphylococcus aureus, Escherichia coli, and other bacterial strains . This makes it a potential candidate for the development of new antibiotics.
- Methods of Application or Experimental Procedures : The inhibition of TrpRS by Indolmycin is typically studied using in vitro biochemical assays. These assays measure the ability of Indolmycin to prevent TrpRS from catalyzing the attachment of tryptophan to its corresponding tRNA .
- Results or Outcomes : The inhibition of TrpRS by Indolmycin can lead to a decrease in protein synthesis in bacteria, thereby inhibiting their growth. This has potential applications in the treatment of bacterial infections, particularly those caused by drug-resistant strains .
Application 3: Production of Halogenated Indolmycin Antibiotics
- Specific Scientific Field : Biochemistry and Microbiology
- Summary of the Application : Indolmycin can be used to produce halogenated indolmycin antibiotics. These antibiotics have shown modest antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Methods of Application or Experimental Procedures : The indolmycin biosynthetic genes in E. coli are used to make indolmycenic acid, a chiral intermediate in indolmycin biosynthesis. This can then be converted to indolmycin through a three-step synthesis. To expand indolmycin structural diversity, a promiscuous tryptophanyl-tRNA synthetase gene (trpS) is introduced into the E. coli production system and fed halogenated indoles to generate the corresponding indolmycenic acids .
- Results or Outcomes : Bioactivity testing against MRSA showed modest antibiotic activity for 5-, 6-, and 7-fluoro-indolmycin .
Safety And Hazards
Direcciones Futuras
There is potential to expand the structural diversity of Indolmycin by introducing a promiscuous tryptophanyl-tRNA synthetase gene (trpS) into the E. coli production system . This allows the generation of the corresponding indolmycenic acids by feeding halogenated indoles, ultimately enabling access to indolmycin derivatives through synthesis . Bioactivity testing against methicillin-resistant Staphylococcus aureus has shown modest antibiotic activity for 5-, 6-, and 7-fluoro-indolmycin .
Propiedades
IUPAC Name |
(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-methylimino-1,3-oxazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8(12-13(18)17-14(15-2)19-12)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,15,17,18)/t8-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVWGDQPXCYBV-PELKAZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318549 | |
| Record name | Indolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolmycin | |
CAS RN |
21200-24-8 | |
| Record name | Indolmycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21200-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolmycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021200248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC93U2C8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



